molecular formula C15H25NO4 B14527343 Ethyl 2-(3-hydroxyoct-1-EN-1-YL)-5-oxopyrrolidine-1-carboxylate CAS No. 62400-82-2

Ethyl 2-(3-hydroxyoct-1-EN-1-YL)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B14527343
CAS No.: 62400-82-2
M. Wt: 283.36 g/mol
InChI Key: MXSDWGVMILUYIP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxyoct-1-en-1-yl)-5-oxopyrrolidine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a pyrrolidine ring, a hydroxyoctenyl side chain, and an ester functional group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxyoct-1-en-1-yl)-5-oxopyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Hydroxyoctenyl Side Chain: This step often involves a coupling reaction using an appropriate alkene and a hydroxyl group.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxyoct-1-en-1-yl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the octenyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Ethyl 2-(3-hydroxyoct-1-en-1-yl)-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-hydroxyoct-1-en-1-yl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-hydroxyoct-1-en-1-yl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62400-82-2

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

ethyl 2-(3-hydroxyoct-1-enyl)-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C15H25NO4/c1-3-5-6-7-13(17)10-8-12-9-11-14(18)16(12)15(19)20-4-2/h8,10,12-13,17H,3-7,9,11H2,1-2H3

InChI Key

MXSDWGVMILUYIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1CCC(=O)N1C(=O)OCC)O

Origin of Product

United States

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